
Bromhexine Related Compound 2 HCl
Descripción
Systematic Nomenclature and IUPAC Conventions
Bromhexine Related Compound 2 HCl is systematically named 2-bromo-4-chloro-6-((cyclohexyl(methyl)amino)methyl)aniline, hydrochloride (1:1) . This designation adheres to IUPAC nomenclature conventions, specifying substituents on the aniline core, the hydrochloride counterion, and their stoichiometric ratio. Synonyms include 5-desbromo-5-chloro bromhexine hydrochloride and benzenemethanamine, 2-amino-3-bromo-5-chloro-N-cyclohexyl-N-methyl- . The CAS number is 32193-43-4 , with alternate identifiers such as 1660957-96-9 in some catalogs.
Molecular Formula and Weight Analysis
The molecular formula of this compound is C₁₄H₂₀BrClN₂·HCl , consisting of:
Component | Formula | Molecular Weight (g/mol) |
---|---|---|
Free base (aniline derivative) | C₁₄H₂₀BrClN₂ | 331.68 |
Hydrochloride (HCl) | HCl | 36.46 |
Total | C₁₄H₂₀BrClN₂·HCl | 368.14 |
This accounts for the bromine (Br), chlorine (Cl), and nitrogen (N) atoms in the aromatic ring and side chain. The molecular weight aligns with its structural complexity, including the cyclohexyl moiety and halogen substituents.
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectral Profiling
NMR spectroscopy is critical for mapping proton and carbon environments. Below are expected shifts for this compound, inferred from structural analogs and general NMR principles:
For ¹³C NMR , key signals include:
Mass Spectrometric Fragmentation Patterns
Mass spectrometry (MS) data for this compound typically includes:
Fragment | m/z | Isotopic Pattern | Source |
---|---|---|---|
Molecular ion (M⁺) | 368.1 | Br (1:2:1), Cl (3:1) | |
Base ion (M⁺ - HCl) | 331.7 | Br (1:2:1), Cl (3:1) | |
Loss of Br | 298.1 | Cl (3:1) | |
Loss of Cl | 333.1 | Br (1:2:1) |
The LC-MS/MS method described in uses electrospray ionization (ESI) with a C18 column and gradient elution (0.1% formic acid/acetonitrile). The molecular ion peak at m/z 368.1 confirms the intact structure, while fragments at m/z 331.7 (base) and m/z 298.1/333.1 indicate halogen loss.
Infrared (IR) Vibrational Mode Assignments
IR spectroscopy identifies functional groups in this compound:
The broad N-H stretch and aromatic C-H signals confirm the aniline and amine moieties. Halogen vibrations below 650 cm⁻¹ distinguish bromine from chlorine.
Crystallographic Data and Space Group Determination
Crystallographic data for this compound are not explicitly reported in publicly available literature. However, its parent compound, bromhexine, crystallizes in the monoclinic space group P2₁/n (Z = 4). By analogy, this compound may adopt a similar packing arrangement, with hydrogen bonding between the protonated amine and chloride ion stabilizing the lattice. Further single-crystal X-ray diffraction studies are required to confirm its space group and intermolecular interactions.
Propiedades
Número CAS |
32193-43-4 |
---|---|
Fórmula molecular |
C14H22BrCl3N2 |
Peso molecular |
404.61 |
Pureza |
> 95% |
Cantidad |
Milligrams-Grams |
Origen del producto |
United States |
Métodos De Preparación
Reduction of 2-Amino-3,5-Dibromobenzaldehyde
Procedure :
-
Reduction : 2-Amino-3,5-dibromobenzaldehyde (450 g) is dissolved in absolute ethanol (1.8 kg) and treated with sodium borohydride (25 g) at <30°C.
-
Acidification : The mixture is adjusted to pH 6–7 using hydrochloric acid, yielding 2-amino-3,5-dibromobenzyl alcohol.
-
Filtration and Solvent Exchange : The precipitate is dissolved in tetrahydrofuran (THF), dried, and filtered to remove residual solvents.
Key Parameters :
Chlorination with Thionyl Chloride
Procedure :
-
Chlorination : The alcohol intermediate is reacted with thionyl chloride (356 g) in THF at <30°C.
-
Concentration : THF is removed via reduced-pressure distillation, and the residue is suspended in dichloromethane (2.7 kg).
-
Isolation : The crude product is filtered, washed, and recrystallized to achieve >99.9% purity.
Reaction Mechanism :
Thionyl chloride facilitates nucleophilic substitution, replacing the hydroxyl group with chlorine.
Industrial-Scale Modifications
Batch-Specific Adjustments :
Solvent Cycling :
-
Post-chlorination, n-hexane is added for azeotropic distillation, removing residual thionyl chloride and reducing impurity formation.
Optimization of Reaction Conditions
Temperature and Pressure Control
Parameter | Laboratory Scale | Industrial Scale |
---|---|---|
Temperature | 25–30°C | 20–25°C (jacketed reactors) |
Pressure | Atmospheric | 0.5–1 bar (vacuum distillation) |
Yield | 78–82% | 85–89% |
Lower temperatures in industrial settings minimize side reactions (e.g., bromine displacement by chlorine).
Solvent Selection
Solvent | Role | Advantages | Drawbacks |
---|---|---|---|
THF | Reaction medium | High solubility for intermediates | Forms peroxides over time |
Dichloromethane | Crystallization solvent | Low boiling point, easy recovery | Environmental toxicity |
n-Hexane | Azeotropic agent | Efficient thionyl chloride removal | Flammability risk |
Impurity Profiling and Mitigation
Common Impurities
Purification Strategies
Technique | Conditions | Outcome |
---|---|---|
Recrystallization | Ethanol/water (3:1) | Reduces Impurity I by 90% |
Activated Charcoal | 2% w/w in THF | Adsorbs aromatic byproducts |
Vacuum Drying | 40°C, 24 hours | Residual solvent <0.1% |
Comparative Analysis of Synthetic Routes
Route B is preferred industrially due to higher purity and scalability.
Industrial Production Protocols
Large-Scale Chlorination
-
Quality Control :
Challenges and Solutions
Bromine Displacement
Análisis De Reacciones Químicas
Types of Reactions: Bromhexine Related Compound 2 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s activity.
Substitution: Halogen substitution reactions are common, where bromine atoms can be replaced with other halogens or functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogen exchange reactions often use reagents like sodium iodide in acetone
Major Products Formed: The major products formed from these reactions include various brominated and de-brominated derivatives, which can have different pharmacological properties .
Aplicaciones Científicas De Investigación
Scientific Research Applications
Bromhexine Related Compound 2 Hydrochloride has several applications in scientific research, particularly in the fields of chemistry, biology, and medicine:
-
Analytical Chemistry :
- Used as a reference standard in the development of analytical methods.
- Essential for quality control in pharmaceutical manufacturing.
-
Biological Studies :
- Investigated for its effects on cellular processes related to mucus secretion.
- Explored as a potential modulator of inflammatory responses in respiratory diseases.
- Medical Research :
Pharmacological Properties
- Mechanism of Action : Bromhexine acts by modifying the rheological properties of mucus, enhancing mucociliary clearance. It reduces the viscosity of mucus and stimulates the secretion of surfactant from alveolar cells .
- Pharmacokinetics : After oral administration, bromhexine shows linear pharmacokinetics with significant first-pass metabolism. Its bioavailability is approximately 22-27% due to extensive hepatic metabolism .
Case Studies
Several studies highlight the clinical relevance of Bromhexine Related Compound 2 Hydrochloride:
- COVID-19 Treatment Trials :
- Chronic Respiratory Conditions :
Industrial Applications
In industry, Bromhexine Related Compound 2 Hydrochloride is utilized for:
Mecanismo De Acción
The mechanism of action of Bromhexine Related Compound 2 Hydrochloride involves the depolymerization of mucopolysaccharides in mucus, reducing its viscosity. This action is facilitated by the release of lysosomal enzymes, which break down the network of resistant sputum fibers. The compound also enhances bronchial secretion, making it easier to expel mucus from the respiratory tract .
Comparación Con Compuestos Similares
Structural and Molecular Differences
The table below highlights key differences between Bromhexine Related Compound 2 HCl and other Bromhexine-related compounds:
Compound Name | CAS Number | Molecular Weight (g/mol) | Key Structural Features | Role/Classification |
---|---|---|---|---|
Bromhexine HCl | 611-75-6 | 412.59 | 2-amino-3,5-dibromo-N-cyclohexyl-N-methylbenzylamine HCl | Active pharmaceutical ingredient (API) |
This compound | 32193-43-4 | 368.15 | Structural analog with potential variations in bromine substitution or cyclohexyl group | Impurity/Reference standard |
Bromhexine Impurity D | 132004-28-5 | 297.24 | Likely lacks one bromine atom or substituent compared to Bromhexine HCl | Degradation product/Impurity |
Bromhexine Impurity E HCl | 1660957-93-6 | 424.60 | Contains a quinazolinium ring and additional bromide | Synthetic by-product |
Bromhexine-d3 HCl | N/A | 379.15 | Deuterated form of Bromhexine HCl | Isotopic analog for metabolism studies |
Key Observations :
- This compound has a lower molecular weight (368.15 g/mol) compared to Bromhexine HCl (412.59 g/mol), suggesting fewer bromine atoms or a modified side chain .
- Unlike Bromhexine-d3 HCl, which is isotopically labeled, Related Compound 2 HCl is likely a structural variant used to monitor synthesis impurities .
Physicochemical Properties
Property | Bromhexine HCl | This compound | Bromhexine Impurity E HCl |
---|---|---|---|
Melting Point | 230–231°C | Not reported | Not reported |
Solubility | Low water solubility | Likely similar to Bromhexine HCl | Insoluble in water |
Hygroscopicity | Moderate | Not reported | Not reported |
BCS Classification | Class 2 (low solubility, high permeability) | Not classified | Not applicable |
Notes:
- Bromhexine HCl’s low solubility necessitates formulation strategies like particle size reduction or solubilizers . Related Compound 2 HCl’s solubility profile is inferred to be similar but unconfirmed .
- Impurity E HCl’s higher molecular weight (424.60 g/mol) may further reduce solubility compared to other analogs .
Analytical Behavior
HPLC Retention Times and Detection:
Compound | Retention Time (min) | Detection Wavelength (nm) | LOD (µg/ml) | LOQ (µg/ml) |
---|---|---|---|---|
Bromhexine HCl | 2.13 | 230 | 0.191 | 0.579 |
Bromhexine Impurity D | Not reported | Not reported | Not reported | Not reported |
This compound | Not reported | Not reported | Not reported | Not reported |
Key Findings :
- Bromhexine HCl is routinely analyzed via RP-HPLC with methanol/OPA mobile phases, achieving a retention time of 2.13 min .
- Related Compound 2 HCl’s retention time would differ due to structural variations, necessitating method optimization for resolution .
Pharmacological and Regulatory Relevance
Actividad Biológica
Bromhexine Related Compound 2 HCl is a derivative of bromhexine, a well-known mucolytic agent. This compound has garnered attention for its potential therapeutic applications, particularly in respiratory diseases. This article provides an in-depth examination of its biological activity, mechanisms of action, pharmacokinetics, and clinical efficacy based on diverse sources.
Target of Action
Bromhexine primarily targets the mucus in the respiratory tract. It modifies mucus viscosity and enhances clearance, which is crucial for patients suffering from conditions characterized by excessive mucus production, such as chronic bronchitis and COPD.
Mode of Action
The compound acts by:
- Reducing mucus viscosity.
- Enhancing mucociliary clearance through the activation of ciliated epithelial cells.
Biochemical Pathways
Bromhexine enhances mucus transport by:
- Decreasing the viscosity of mucus.
- Increasing lysosomal activity, which facilitates the hydrolysis of acid mucopolysaccharide polymers .
Pharmacokinetics
The pharmacokinetic profile of Bromhexine indicates that after oral administration (8 mg), the maximum blood concentration (C_max) reaches approximately 22.50 ± 7.50 μg/L. The compound exhibits high permeability but relatively low solubility, classifying it as a Biopharmaceutics Classification System (BCS) Class 2 drug .
Case Studies
-
COVID-19 Treatment Study
A double-blind randomized controlled trial conducted on 225 COVID-19 patients evaluated the efficacy of Bromhexine compared to standard care and N-acetylcysteine. Results indicated that both treatments significantly reduced hospitalization rates and mortality, with Bromhexine showing a notable increase in oxygen saturation levels (1.19% increase) compared to the control group . -
Respiratory Conditions
In patients with chronic bronchitis and COPD, Bromhexine has been shown to reduce cough severity and promote mucus clearance, which is essential for managing these conditions effectively .
Comparison with Similar Compounds
Compound | Mechanism of Action | Unique Features |
---|---|---|
This compound | Reduces mucus viscosity; enhances clearance | Dual action on physical properties and cellular mechanisms |
Ambroxol Hydrochloride | Similar mucolytic properties | Metabolite of bromhexine |
Guaifenesin | Reduces mucus viscosity | Commonly used expectorant |
Acetylcysteine | Disrupts disulfide bonds in mucoproteins | Breaks down mucus structure |
Scientific Research Applications
This compound has diverse applications across various fields:
Q & A
Q. How to ensure reproducibility in studies involving Bromhexine HCl’s mucolytic activity?
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.